2-Ethoxy-3-propoxypyridine
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Overview
Description
“2-Ethoxy-3-propoxypyridine” is a chemical compound with the CAS Number: 1330750-35-0 and a molecular weight of 181.23 . It has a linear formula of C10H15NO2 .
Synthesis Analysis
While specific synthesis methods for “2-Ethoxy-3-propoxypyridine” were not found in the search results, it’s worth noting that the synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This could potentially be a method for synthesizing “2-Ethoxy-3-propoxypyridine”, but more specific information would be needed.
Molecular Structure Analysis
The InChI Code for “2-Ethoxy-3-propoxypyridine” is 1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“2-Ethoxy-3-propoxypyridine” has a molecular weight of 181.23 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Synthesis and Reactivity
2-Ethoxy-3-propoxypyridine has been explored in the context of hypervalent iodine(V) reagents, showcasing its utility in organic synthesis. Specifically, its conversion into 2-iodyl-3-propoxypyridine through oxidation and its application as a recyclable reagent for the oxidation of sulfides and alcohols highlight its versatility. The transformation allows for an effective separation and recovery process, indicating its potential for use in sustainable chemical practices (Yoshimura et al., 2011).
Electrochemical Applications
Research has extended into the electrochemical synthesis of polymeric films incorporating etheric derivatives related to 2-Ethoxy-3-propoxypyridine. These developments have been aimed at producing materials with notable electrochromic and ion receptor properties, with demonstrated applications in metal recovery and ion sensing. This showcases the compound's role in creating functional materials for technological applications (Mert, Demir, & Cihaner, 2013).
Quantum Mechanical and Spectroscopic Studies
In the quantum mechanical sphere, derivatives of 2-Ethoxy-3-propoxypyridine have been scrutinized for their molecular structure and electronic characteristics. These studies have elucidated the compound's stability, charge delocalization, and non-linear optical behavior, contributing to our understanding of its potential in various scientific applications, including molecular docking studies to explore interactions with biological molecules (Hajam et al., 2021).
Catalysis and Material Science
Further, 2-Ethoxy-3-propoxypyridine has found its way into material science, particularly in the development of surface coatings for display devices. A derivative of rhodamine B with an ethoxy-silano group, prepared from 2-Ethoxy-3-propoxypyridine, demonstrates the compound's applicability in enhancing the contrast properties of display screens, indicating its significance in the electronics industry (Ohishi, 2003).
Biological Applications
On the biological front, water-soluble dioxidovanadium(V) complexes involving derivatives of 2-Ethoxy-3-propoxypyridine have been synthesized to study interactions with DNA and proteins. These complexes exhibit cell-selective anticancer potential, suggesting the compound's relevance in the development of novel therapeutic agents (Sahu et al., 2021).
Future Directions
While specific future directions for “2-Ethoxy-3-propoxypyridine” were not found in the search results, research into similar compounds suggests potential areas of interest. For example, the protodeboronation of alkyl boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This suggests that “2-Ethoxy-3-propoxypyridine” could potentially be used in similar synthetic applications.
properties
IUPAC Name |
2-ethoxy-3-propoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-8-13-9-6-5-7-11-10(9)12-4-2/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAQCUKZLHHQBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=CC=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716549 |
Source
|
Record name | 2-Ethoxy-3-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-propoxypyridine | |
CAS RN |
1330750-35-0 |
Source
|
Record name | 2-Ethoxy-3-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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